molecular formula C11H17ClN4O4 B1670352 Dexrazoxane hydrochloride CAS No. 1263283-43-7

Dexrazoxane hydrochloride

Cat. No.: B1670352
CAS No.: 1263283-43-7
M. Wt: 304.73 g/mol
InChI Key: BIFMNMPSIYHKDN-FJXQXJEOSA-N
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Description

Dexrazoxane hydrochloride is a cardioprotective agent . It is used to help prevent heart problems (e.g., cardiomyopathy) in women receiving doxorubicin for breast cancer . Dexrazoxane injection is also used to treat tissue damage caused by the leakage of certain cancer medicines from the injection site .


Molecular Structure Analysis

Dexrazoxane is a cyclic derivative of EDTA that readily penetrates cell membranes . Structural analysis of dexrazoxane was done by exploring formations of tautomeric conformations and investigating the corresponding effects . Density functional theory (DFT) calculations were performed to optimize the structures to evaluate their molecular and atomic descriptors .


Chemical Reactions Analysis

Dexrazoxane has two biological activities: it is a prodrug that is hydrolyzed to an iron chelating EDTA-type structure and it is also a strong inhibitor of topoisomerase II . The enzymes dihydropyrimidinase (DHPase) and dihydroorotase (DHOase) metabolize dexrazoxane through the catalysis of the successive ring-opening reactions .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C11H16N4O4.HCl and a molecular weight of 304.73 .

Scientific Research Applications

1. Antioxidant Properties

Dexrazoxane exhibits significant antioxidant properties, effectively scavenging various free radicals. It does not require enzymatic hydrolysis for its scavenging effects and functions in both iron-dependent and iron-independent free radical production systems. This implies that dexrazoxane’s application could extend beyond doxorubicin-induced cardiotoxicity to other diseases benefiting from antioxidant treatments (Zhang, Zhao, & Zhao, 2010).

2. Inhibiting Topoisomerase IIβ

Dexrazoxane has been identified as a potent inhibitor of topoisomerase IIβ, a mechanism contributing to its cardioprotective effects against anthracycline-induced toxicity. Its efficacy was demonstrated in a neonatal rat myocyte model, showing significant reduction in topoisomerase IIβ levels, thereby protecting myocytes from doxorubicin-induced damage (Hasinoff, Patel, & Wu, 2019).

3. Cardioprotective Effects in Chemotherapy

Dexrazoxane is associated with a reduction in both clinical and subclinical cardiotoxicity in children receiving anthracycline chemotherapy. While it's linked with a minor increase in secondary malignant neoplasms (SMNs), the overall benefit in preventing cardiotoxic outcomes is significant. This positions dexrazoxane as a valuable agent in pediatric oncology, balancing risks of cardiotoxicity and SMNs specific to each treatment protocol (Shaikh et al., 2016).

4. Analytical Method Development

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the simultaneous determination of dexrazoxane and its metabolite ADR-925 in biological samples. This analytical method is crucial for investigating dexrazoxane’s bioactivation and metabolism, further enhancing our understanding of its pharmacokinetics and pharmacodynamics (Kovaříková et al., 2013).

5. Stability in Infusion Solutions

The physical and chemical stability of reconstituted and diluted dexrazoxane infusion solutions has been studied, providing critical information for its clinical administration. The stability data facilitates pharmacy workflow and clinical operations, ensuring patient safety during dexrazoxane administration (Zhang et al., 2014).

6. Risk Factor Analysis in Pediatric Patients

A studyanalyzing risk factors for secondary malignancies in pediatric cancer patients treated with dexrazoxane revealed that its administration did not significantly increase the risk of secondary malignancies. This study emphasized the importance of dexrazoxane's cardioprotective role, particularly in pediatric patients receiving high doses of anthracyclines (Kim et al., 2018).

7. Comparative Analysis with Inorganic Nitrate/Nitrite

A study comparing the cardioprotective effects of inorganic nitrate/nitrite with dexrazoxane in a rabbit model of chronic anthracycline cardiotoxicity highlighted dexrazoxane's superior efficacy. Dexrazoxane provided complete protection against molecular, cellular, and functional perturbations induced by anthracyclines, while inorganic nitrite showed only partial protective effects (Lenčová-Popelová et al., 2016).

8. Effectiveness in T-Cell Acute Lymphoblastic Leukemia or Advanced-Stage Lymphoblastic Non-Hodgkin Lymphoma

Research on dexrazoxane's effectiveness in pediatric patients treated for newly diagnosed T-cell acute lymphoblastic leukemia or advanced-stage lymphoblastic non-Hodgkin lymphoma showed that it was cardioprotective, did not compromise antitumor efficacy, and was not associated with a significant increase in secondary malignancies (Asselin et al., 2016).

9. Low Incidence of Secondary Acute Myelogenous Leukaemia in Pediatric Patients

A study assessing the incidence of secondary acute myelogenous leukaemia in children and adolescents treated with dexrazoxane for acute lymphoblastic leukaemia reported a very low incidence of secondary malignancies, reinforcing dexrazoxane's safety profile in pediatric oncology (Vrooman et al., 2011).

10. Efficacy in Breast Cancer Patients Undergoing Anthracycline Chemotherapy

A systematic review and meta-analysis on the efficacy of dexrazoxane in breast cancer patients undergoing anthracycline chemotherapy revealed a significant reduction in the risk of clinical heart failure and cardiac events, without impacting cancer outcomes (Macedo et al., 2019).

Mechanism of Action

Target of Action

Dexrazoxane hydrochloride primarily targets topoisomerase II , a crucial enzyme involved in DNA replication and repair . It also interacts with iron ions within cells, which play a role in the generation of reactive oxygen species .

Mode of Action

Dexrazoxane is a strong catalytic inhibitor of topoisomerase II . It also acts as a prodrug, undergoing metabolism to form an iron-binding analog of EDTA . This dual action allows dexrazoxane to interfere with DNA replication processes and mitigate iron-dependent oxidative stress .

Biochemical Pathways

Dexrazoxane’s interaction with topoisomerase II and iron ions affects multiple biochemical pathways. By inhibiting topoisomerase II, it disrupts DNA replication and repair processes . Its iron-chelating activity helps prevent the formation of reactive oxygen species, reducing oxidative stress and associated cellular damage .

Pharmacokinetics

The pharmacokinetics of dexrazoxane have been studied in advanced cancer patients with normal renal and hepatic function . Generally, the pharmacokinetics of dexrazoxane can be adequately described by a two-compartment open model with first-order elimination . Dexrazoxane has been administered as a 15-minute infusion over a dose range of 60 to 900 mg/m^2 with 60 mg/m^2 of doxorubicin, and at a fixed dose of 500 mg/m^2 with 50 mg/m^2 doxorubicin .

Result of Action

The primary result of dexrazoxane’s action is the reduction of cardiotoxicity associated with doxorubicin administration in cancer treatment . By mitigating oxidative stress and disrupting DNA replication in cancer cells, dexrazoxane helps protect heart cells from damage while maintaining the efficacy of the chemotherapy .

Action Environment

The action of dexrazoxane can be influenced by various environmental factors. For instance, the pH of the intravenous administration of dexrazoxane is adjusted with HCl to an acidic condition . This could potentially affect the stability and efficacy of the drug. Furthermore, the patient’s health status, particularly their renal and hepatic function, can impact the drug’s pharmacokinetics .

Safety and Hazards

Dexrazoxane can cause serious side effects such as fever, chills, tiredness, mouth sores, skin sores, easy bruising, unusual bleeding, sore throat, cough, trouble breathing, or bruising, swelling, warmth, redness, oozing, or bleeding of any surgical incision . It is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It is toxic and poses a danger of serious damage to health by prolonged exposure . It also poses a possible risk of impaired fertility and harm to an unborn child .

Biochemical Analysis

Biochemical Properties

Dexrazoxane is a prodrug that is converted intracellularly to a ring-opened chelating agent . This agent chelates to free iron and interferes with iron-mediated free radical generation . This process is thought to be responsible, in part, for anthracycline-induced cardiomyopathy .

Cellular Effects

Dexrazoxane exerts its effects primarily on cardiac cells, where it protects against anthracycline-induced cardiotoxicity . It appears to inhibit the formation of a toxic iron-anthracycline complex , thereby reducing the generation of harmful free radicals .

Molecular Mechanism

The molecular mechanism of dexrazoxane involves its conversion to a ring-opened chelating agent that binds to free iron . This binding prevents the formation of a toxic iron-anthracycline complex, thereby inhibiting the generation of harmful free radicals .

Temporal Effects in Laboratory Settings

The effects of dexrazoxane over time in laboratory settings are primarily related to its cardioprotective effects . It has been shown to reduce the cardiotoxic side effects of anthracyclines, allowing for continued anthracycline treatment .

Dosage Effects in Animal Models

In animal models, dexrazoxane has been shown to provide effective cardioprotection against anthracycline-induced cardiotoxicity . Specific dosage effects in animal models are not mentioned in the available resources.

Metabolic Pathways

Dexrazoxane is hydrolyzed by the enzyme dihydropyrimidine amidohydrolase in the liver and kidney to active metabolites that are capable of binding to metal ions .

Transport and Distribution

Following a rapid distributive phase, dexrazoxane reaches post-distributive equilibrium within two to four hours . The estimated steady-state volume of distribution of dexrazoxane suggests its distribution primarily in the total body water .

Properties

IUPAC Name

4-[(2S)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O4.ClH/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14;/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19);1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFMNMPSIYHKDN-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60164152
Record name Dexrazoxane hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149003-01-0, 1263283-43-7
Record name Cardioxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149003-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexrazoxane hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149003010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexrazoxane hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263283437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexrazoxane hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXRAZOXANE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5346058Q7S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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